![molecular formula C15H22N4O3S B4179495 N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4179495.png)
N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Overview
Description
N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPT is a thiourea derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea is not yet fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea for lab experiments is its high purity, which makes it a reliable and consistent compound for use in research. However, one limitation is that it can be difficult and time-consuming to synthesize, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea. One area of focus is the development of N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea-based therapeutics for cancer treatment. Other potential applications include the development of N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea-based anti-inflammatory agents and the investigation of its potential as a tool for studying the mechanisms of cancer growth and proliferation. Further studies are needed to fully understand the potential of N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea and its applications in various fields of research.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a potential anti-cancer agent. N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to inhibit the growth of cancer cells in vitro, and further studies are underway to investigate its potential as a therapeutic agent.
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(2-piperidin-1-ylethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-22-14-11-12(19(20)21)5-6-13(14)17-15(23)16-7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H2,16,17,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOAGHVCAJPDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NCCN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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